molecular formula C32H18Cl2CoN6O8 B14554443 C.I. Solvent Blue 53 CAS No. 61969-42-4

C.I. Solvent Blue 53

Cat. No.: B14554443
CAS No.: 61969-42-4
M. Wt: 744.4 g/mol
InChI Key: OEUCVSHLNQHHCM-UHFFFAOYSA-L
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Description

C.I. Solvent Blue 53: is a synthetic organic compound used primarily as a dye. It belongs to the class of solvent dyes, which are soluble in organic solvents and are used to color organic solvents, hydrocarbon fuels, waxes, lubricants, and other hydrocarbon-based nonpolar materials. This compound is known for its vibrant blue color and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of C.I. Solvent Blue 53 typically involves the condensation of aromatic amines with aromatic aldehydes or ketones. The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation reaction. The specific synthetic route can vary depending on the desired purity and yield of the final product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactions carried out in reactors. The process includes the mixing of raw materials, heating to the required temperature, and maintaining the reaction conditions for a specified period. After the reaction is complete, the product is purified through filtration, crystallization, or distillation to obtain the final dye.

Chemical Reactions Analysis

Types of Reactions: C.I. Solvent Blue 53 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced forms of the dye.

    Substitution: The aromatic rings in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or other reduced forms of the dye.

Scientific Research Applications

C.I. Solvent Blue 53 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tracer dye in various chemical processes and reactions to study reaction mechanisms and kinetics.

    Biology: Employed in staining techniques to visualize biological tissues and cells under a microscope.

    Medicine: Investigated for its potential use in medical diagnostics and therapeutic applications.

    Industry: Utilized in the manufacturing of colored plastics, inks, and coatings.

Mechanism of Action

The mechanism of action of C.I. Solvent Blue 53 involves its ability to absorb and emit light at specific wavelengths, which gives it its characteristic blue color. The molecular structure of the compound allows it to interact with light, leading to electronic transitions that result in color formation. The pathways involved include the excitation of electrons to higher energy levels and their subsequent relaxation, emitting light in the blue region of the spectrum.

Comparison with Similar Compounds

  • C.I. Solvent Blue 67
  • C.I. Solvent Blue 44
  • C.I. Solvent Blue 19

Comparison: C.I. Solvent Blue 53 is unique in its specific hue and solubility properties compared to other solvent blue dyes. While similar compounds may share some chemical characteristics, this compound is distinguished by its particular shade of blue and its stability in various solvents. This makes it especially suitable for applications where consistent color and stability are crucial.

Properties

CAS No.

61969-42-4

Molecular Formula

C32H18Cl2CoN6O8

Molecular Weight

744.4 g/mol

IUPAC Name

5-chloro-2-[(2-hydroxy-4-nitrophenyl)diazenyl]naphthalen-1-olate;cobalt(2+)

InChI

InChI=1S/2C16H10ClN3O4.Co/c2*17-12-3-1-2-11-10(12)5-7-14(16(11)22)19-18-13-6-4-9(20(23)24)8-15(13)21;/h2*1-8,21-22H;/q;;+2/p-2

InChI Key

OEUCVSHLNQHHCM-UHFFFAOYSA-L

Canonical SMILES

C1=CC2=C(C=CC(=C2[O-])N=NC3=C(C=C(C=C3)[N+](=O)[O-])O)C(=C1)Cl.C1=CC2=C(C=CC(=C2[O-])N=NC3=C(C=C(C=C3)[N+](=O)[O-])O)C(=C1)Cl.[Co+2]

Origin of Product

United States

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